Lupitidine
Overview
Description
Preparation Methods
The synthesis of lupitidine involves several steps. One of the key synthetic routes includes the reaction of 2-aminopropan-2-yl furan with a methylsulfanyl ethylamine derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Lupitidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols .
Scientific Research Applications
Mechanism of Action
Lupitidine exerts its effects by inhibiting histamine H2 receptors, which are involved in the regulation of gastric acid secretion. By blocking these receptors, this compound reduces the production of gastric acid, thereby alleviating conditions such as ulcers . The molecular targets of this compound include the histamine H2 receptors located on the parietal cells of the stomach . The pathways involved in its mechanism of action include the inhibition of adenylate cyclase and the subsequent reduction in cyclic AMP levels .
Comparison with Similar Compounds
Lupitidine is similar to other histamine H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine. this compound is unique in its long duration of action and lack of antiandrogenic effects . Similar compounds include:
Cimetidine: Another H2 receptor antagonist with a shorter duration of action and potential antiandrogenic effects.
Ranitidine: Known for its rapid onset of action and fewer side effects compared to cimetidine.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action than ranitidine.
This compound’s uniqueness lies in its long-acting properties and its ability to enhance pituitary thyroid-stimulating hormone drive by increasing thyroid hormone clearance .
Properties
CAS No. |
83903-06-4 |
---|---|
Molecular Formula |
C21H27N5O2S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H27N5O2S/c1-15-4-5-16(11-23-15)10-17-12-24-21(25-20(17)27)22-8-9-29-14-19-7-6-18(28-19)13-26(2)3/h4-7,11-12H,8-10,13-14H2,1-3H3,(H2,22,24,25,27) |
InChI Key |
IKEHSFKMCULMKJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)CC2=CN=C(N=C2O)NCCSCC3=CC=C(O3)CN(C)C |
SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C |
Appearance |
Solid powder |
83903-06-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupitidine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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